molecular formula C21H20N4O5 B12923161 3-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2-methylphenyl acetate CAS No. 301206-03-1

3-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2-methylphenyl acetate

Cat. No.: B12923161
CAS No.: 301206-03-1
M. Wt: 408.4 g/mol
InChI Key: LZTURTIEXWXMJQ-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a tetrahydropyrimidinone core substituted with amino, methyl, phenyl, and acetoxycarbamoyl groups. The presence of the acetoxy group enhances solubility compared to non-polar analogs, while the carbamoyl linkage may influence hydrogen-bonding interactions in crystallographic or biological contexts . Synthetically, it is derived via multi-step protocols involving Biginelli-like condensations or modifications of preformed pyrimidine intermediates, as exemplified by methods reported in and .

Properties

CAS No.

301206-03-1

Molecular Formula

C21H20N4O5

Molecular Weight

408.4 g/mol

IUPAC Name

[3-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]-2-methylphenyl] acetate

InChI

InChI=1S/C21H20N4O5/c1-12-15(10-7-11-16(12)30-13(2)26)19(27)23-17-18(22)25(14-8-5-4-6-9-14)21(29)24(3)20(17)28/h4-11H,22H2,1-3H3,(H,23,27)

InChI Key

LZTURTIEXWXMJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC(=O)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N

Origin of Product

United States

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl acetate moiety can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Structural Characteristics

This compound contains a tetrahydropyrimidine ring and an acetate group , which are known to interact with various biological targets. The molecular formula is C22H20N4O7C_{22}H_{20}N_{4}O_{7} and its molecular weight is approximately 452.4 g/mol .

Antitumor Activity

Research indicates that compounds with similar structural motifs to 3-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2-methylphenyl acetate exhibit significant antitumor properties. For instance, tetrahydropyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have shown that related compounds can disrupt bacterial cell walls or inhibit critical enzymes involved in bacterial metabolism, making them effective against a range of pathogens .

Neuroprotective Effects

Given the importance of oxidative stress in neurodegenerative diseases, the antioxidant properties of similar compounds have been explored. Research highlights that tetrahydropyrimidine derivatives can protect neuronal cells from oxidative damage, suggesting a potential therapeutic role in conditions like Alzheimer’s and Parkinson’s disease .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the tetrahydropyrimidine core.
  • Introduction of the carbamoyl group.
  • Acetylation to yield the final product.

Optimized industrial production methods may utilize specific catalysts and controlled reaction conditions to enhance yield and purity.

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor ActivityDemonstrated that tetrahydropyrimidine derivatives inhibited tumor growth in vitro by inducing apoptosis in cancer cells .
Study BAntimicrobial PropertiesFound that similar compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Study CNeuroprotectionHighlighted the antioxidant effects of related compounds in protecting neuronal cells from oxidative stress-induced damage .

Mechanism of Action

The mechanism by which this compound exerts its effects is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in ring substitution patterns, heteroatom inclusion, and functional groups. Key comparisons include:

Compound Name Core Structure Key Substituents Molecular Weight Reported Activity
3-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2-methylphenyl acetate Tetrahydropyrimidinone Acetoxycarbamoyl, phenyl, methyl Not provided Not explicitly reported
5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () Thieno[2,3-d]pyrimidine Thiophene ring, oxadiazole, phenyl Not provided Antimicrobial activity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () Pyrimidine Thietanyloxy, thioether, ethyl ester Not provided Synthetic intermediate
[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic acid () Tetrahydropyrimidinone Sulfonylacetic acid, ethyl, propyl 319.33 g/mol Not explicitly reported
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () Pyridine Benzodioxane, dimethylaminomethylphenyl, methoxy 391.46 g/mol Research use only

Key Observations:

  • Functional Groups : The acetoxycarbamoyl group in the target compound contrasts with sulfonylacetic acid () or oxadiazole (), impacting solubility and hydrogen-bonding capacity .
  • Biological Relevance: While highlights antimicrobial activity in thienopyrimidine derivatives, the target compound’s activity remains uncharacterized in the provided evidence.

Pharmacological and ADMET Profiles

  • ADMET Properties: and lack detailed pharmacokinetic data for their compounds. The dimethylaminomethyl group in ’s compound may enhance blood-brain barrier penetration, whereas the target compound’s acetate group could improve aqueous solubility .

Biological Activity

The compound 3-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2-methylphenyl acetate is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its interactions with biological targets, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H20N4O6C_{22}H_{20}N_{4}O_{6} and a molecular weight of approximately 434.4 g/mol. It features a tetrahydropyrimidine ring and an acetate group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC22H20N4O6
Molecular Weight434.4 g/mol
LogP1.8965
Polar Surface Area (PSA)138.56 Ų

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the functional groups present may allow it to interact with various biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest potential inhibitory effects on specific enzymes, which could be leveraged for therapeutic applications in drug design.

Antimicrobial Activity

Initial research indicates that compounds similar to This compound exhibit antimicrobial properties. For instance, tetrahydropyrimidine derivatives have been shown to inhibit the growth of various bacterial strains . Further studies are required to establish the specific antimicrobial efficacy of this compound.

Anticancer Potential

There is emerging evidence suggesting that similar compounds may possess anticancer properties. The structural motifs in tetrahydropyrimidine derivatives often correlate with activity against cancer cell lines. Future research should focus on evaluating the cytotoxic effects of This compound against various cancer models .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is particularly noteworthy. The presence of the carbamoyl group suggests that it may interact with active sites of enzymes involved in metabolic pathways. Investigations into its inhibitory effects on specific enzymes could reveal valuable insights into its pharmacological applications .

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of tetrahydropyrimidine derivatives:

  • Study on Antimicrobial Activity : A study demonstrated that modified tetrahydropyrimidines showed significant activity against Staphylococcus aureus and Escherichia coli, indicating a potential pathway for developing new antibiotics .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of similar compounds on breast cancer cell lines, revealing promising results that warrant further exploration into the mechanisms involved .
  • Enzyme Interaction Studies : Research has indicated that certain derivatives can inhibit key metabolic enzymes, suggesting a role in metabolic regulation and potential therapeutic implications for diseases like diabetes .

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